Cas no 124549-51-5 ((4-Nitro-1H-indol-3-yl)methanol)

(4-Nitro-1H-indol-3-yl)methanol is a nitro-substituted indole derivative with a hydroxymethyl functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. The presence of both the nitro and hydroxymethyl groups enables selective modifications, facilitating further derivatization for targeted applications. Its well-defined structure and reactivity make it valuable for constructing complex indole-based frameworks. The compound is typically handled under controlled conditions due to its sensitivity, ensuring stability and purity for research or industrial use. Suitable for use in medicinal chemistry and material science, it offers a reliable building block for synthetic pathways requiring functionalized indole motifs.
(4-Nitro-1H-indol-3-yl)methanol structure
124549-51-5 structure
Product name:(4-Nitro-1H-indol-3-yl)methanol
CAS No:124549-51-5
MF:C9H8N2O3
MW:192.17142
MDL:MFCD04973980
CID:1074709
PubChem ID:14432522

(4-Nitro-1H-indol-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 4-nitro-1H-Indole-3-methanol
    • (4-nitro-1H-indol-3-yl)methanol
    • 1H-Indole-3-carboxylic acid, 4-nitro-, methyl ester
    • 4-nitroindole-3-carboxylate
    • 4-nitroindole-3-methanol
    • 4-nitroindole-3-yl methanol
    • ACMC-20mc33
    • AGN-PC-000FFB
    • CTK0D5927
    • SureCN2843773
    • CS-0334777
    • A1-00252
    • 124549-51-5
    • AKOS006292687
    • (4-Nitro-1H-indol-3-yl)-methanol
    • DB-362168
    • 3-HydroxyMethyl-4-nitroindole, 97%
    • (4-Nitro-1H-indol-3-yl)methanol
    • MDL: MFCD04973980
    • Inchi: InChI=1S/C9H8N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-4,10,12H,5H2
    • InChI Key: GIZXLVHVDBXUPQ-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=CN2)CO)C(=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 192.05349212g/mol
  • Monoisotopic Mass: 192.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 81.8Ų

(4-Nitro-1H-indol-3-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
F626221-1g
3-Hydroxymethyl-4-nitroindole
124549-51-5 Null
1g
RMB 4293.60 2025-02-21
Chemenu
CM240792-1g
(4-Nitro-1H-indol-3-yl)methanol
124549-51-5 95%
1g
$588 2023-02-03
Chemenu
CM240792-1g
(4-Nitro-1H-indol-3-yl)methanol
124549-51-5 95%
1g
$774 2021-08-04
Chemenu
CM240792-5g
(4-Nitro-1H-indol-3-yl)methanol
124549-51-5 95%
5g
$1473 2021-08-04
TRC
N068660-50mg
(4-Nitro-1H-indol-3-yl)methanol
124549-51-5
50mg
$ 220.00 2022-06-03
TRC
N068660-100mg
(4-Nitro-1H-indol-3-yl)methanol
124549-51-5
100mg
$ 360.00 2022-06-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H63120-1g
3-Hydroxymethyl-4-nitroindole, 97%
124549-51-5 97%
1g
¥5367.00 2023-02-26
Matrix Scientific
089417-1g
(4-Nitro-1H-indol-3-yl)methanol
124549-51-5
1g
$828.00 2023-09-09
A2B Chem LLC
AE43708-250mg
(4-Nitro-1h-indol-3-yl)methanol
124549-51-5
250mg
$696.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1405447-1g
(4-Nitro-1H-indol-3-yl)methanol
124549-51-5 95+%
1g
¥3240.00 2024-08-09

Additional information on (4-Nitro-1H-indol-3-yl)methanol

CAS No. 124549-51-5: (4-Nitro-1H-indol-3-yl)methanol

(4-Nitro-1H-indol-3-yl)methanol, also known by its CAS number 124549-51-5, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are widely studied due to their diverse biological activities and structural versatility. The indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, is a common feature in many natural products and bioactive molecules.

The structure of (4-Nitro-1H-indol-3-yl)methanol includes a nitro group at the 4-position of the indole ring and a hydroxymethyl group at the 3-position. The nitro group introduces electron-withdrawing effects, which can influence the compound's reactivity and bioavailability. The hydroxymethyl group adds hydrophilic properties, potentially enhancing solubility and interaction with biological systems. These structural features make the compound a promising candidate for various applications in drug discovery and chemical synthesis.

Recent studies have highlighted the potential of (4-Nitro-1H-indol-3-yl)methanol as a lead compound in the development of new therapeutic agents. For instance, research has shown that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its ability to modulate key signaling pathways, such as the NF-kB pathway, has been explored in preclinical models.

The synthesis of (4-Nitro-1H-indol-3-yl)methanol involves multi-step organic reactions, often starting from indole derivatives. One common approach is the nitration of indole followed by selective oxidation or reduction to introduce the hydroxymethyl group. The optimization of these reactions has been an active area of research, with chemists focusing on improving yield, selectivity, and scalability. Recent advancements in catalytic asymmetric synthesis have also enabled the preparation of enantiomerically pure forms of this compound, which is crucial for pharmacological studies.

In terms of biological activity, (4-Nitro-1H-indol-3-yl)methanol has demonstrated potent anti-tumor properties in vitro and in vivo models. Studies have shown that it can induce apoptosis in cancer cells by targeting specific oncogenic pathways. Furthermore, its ability to inhibit key enzymes involved in cancer metastasis has been reported in recent publications. These findings underscore its potential as a chemotherapeutic agent or as a component in combination therapies.

Beyond its pharmacological applications, (4-Nitro-1H-indol-3-yl)methanol has also found use in organic synthesis as an intermediate for constructing more complex molecules. Its unique reactivity patterns make it valuable for constructing heterocyclic frameworks or for performing cross-coupling reactions. Researchers have explored its utility in synthesizing bioactive scaffolds with potential applications in agrochemicals and materials science.

The growing interest in (4-Nitro-1H-indol-3-yl)methanol is reflected in its increasing presence in scientific literature and patent filings. Collaborative efforts between academic institutions and pharmaceutical companies have led to the discovery of novel analogs and derivatives with enhanced bioactivity profiles. For example, recent studies have focused on modifying the nitro group or introducing additional functional groups to improve potency and reduce toxicity.

In conclusion, (4-Nitro-1H-indol)-3-methanol, with its CAS number 124549)-51)-5, represents a versatile compound with promising applications across multiple fields. Its unique chemical structure, coupled with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool for researchers and developers alike.

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